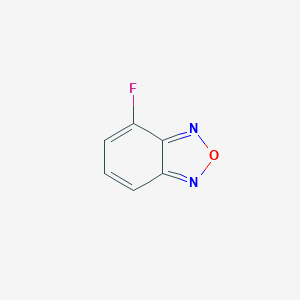

4-Fluoro-2,1,3-benzoxadiazole

Vue d'ensemble

Description

Le 4-fluoro-2,1,3-benzoxadiazole est un composé chimique connu pour ses propriétés uniques et ses applications dans divers domaines scientifiques. Il s'agit d'un dérivé du benzoxadiazole, caractérisé par la présence d'un atome de fluor en position quatre. Ce composé est largement utilisé comme réactif de marquage fluorogène, en particulier dans l'analyse des acides aminés et des peptides .

Applications De Recherche Scientifique

Chemistry

FBX is widely used as a fluorogenic labeling reagent in analytical chemistry. Its applications include:

- Detection of Amino Acids and Peptides: FBX is utilized in high-performance liquid chromatography (HPLC) and capillary electrophoresis for the derivatization of amino acids and peptides. This process enhances the sensitivity and specificity of detection methods .

-

Chemical Reactions: FBX participates in various chemical reactions, including:

- Substitution Reactions: The fluorine atom can be substituted with other functional groups.

- Oxidation and Reduction Reactions: FBX can undergo redox reactions, which are essential for synthesizing derivatives used in analytical techniques.

| Reaction Type | Description |

|---|---|

| Substitution | Fluorine can be replaced with other groups |

| Oxidation/Reduction | Changes in oxidation state |

| Derivatization | Forms fluorescent derivatives for analysis |

Biology

In biological research, FBX serves as a crucial tool for studying neurotransmitters and other biomolecules:

- Fluorescence Detection: The compound is employed to detect amino acid neurotransmitters through fluorescence, facilitating research in neurobiology and pharmacology.

- Diagnostic Assays: FBX is incorporated into diagnostic assays for monitoring therapeutic levels of various substances in clinical settings .

Medicine

FBX has significant implications in medical research:

- Development of Diagnostic Tools: Its fluorescent properties are harnessed to develop sensitive assays for detecting biomarkers associated with diseases .

- Therapeutic Monitoring: FBX aids in the monitoring of drug levels in patients, ensuring effective treatment regimens .

Industry

In industrial applications, FBX is utilized for quality control:

- Pharmaceuticals and Food Products: The compound plays a role in ensuring the quality and safety of pharmaceuticals and food products through rigorous testing protocols .

Case Study 1: Fluorogenic Labeling in HPLC

A study demonstrated the effectiveness of FBX as a labeling reagent for amino acids during HPLC analysis. The results indicated that the use of FBX significantly improved detection limits compared to traditional methods, showcasing its potential in analytical chemistry applications .

Case Study 2: Neurotransmitter Detection

Research involving the detection of neurotransmitters using FBX highlighted its sensitivity and specificity. The study found that FBX could successfully label neurotransmitters at low concentrations, making it an invaluable tool for neurobiological studies .

Mécanisme D'action

Target of Action

4-Fluoro-2,1,3-benzoxadiazole, also known as 4-Fluorobenzofurazan, is primarily used as a fluorescent labeling reagent . It is used in the detection and analysis of various biomolecules, particularly amino acid neurotransmitters .

Mode of Action

The compound works by reacting with the amino or mercapto groups of biomolecules to form corresponding derivatives . The derivatives formed are fluorescent, allowing for the detection and analysis of the biomolecules .

Biochemical Pathways

Given its use in the detection of amino acid neurotransmitters , it can be inferred that it plays a role in the pathways involving these neurotransmitters.

Result of Action

The primary result of the action of this compound is the formation of fluorescent derivatives with biomolecules, particularly amino acid neurotransmitters . This fluorescence allows for the detection and analysis of these biomolecules, contributing to various fields of research and clinical studies.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, well-ventilated place . Furthermore, the compound should be kept away from heat and open flames, as it is classified as a flammable liquid .

Analyse Biochimique

Biochemical Properties

4-Fluoro-2,1,3-benzoxadiazole has been characterized as a fluorogenic labeling reagent for high-speed, online microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters . It reacts with amino acids to form derivatives that can be detected by their fluorescence .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with amino acids and peptides. It is used to derivatize these biomolecules, enabling their detection through fluorescence

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used for the derivatization of amino acids and peptides, which are then analyzed using high-performance liquid chromatography (HPLC)

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-fluoro-2,1,3-benzoxadiazole implique généralement la nitration de la 4-fluoroaniline suivie d'une cyclisation. Les conditions de réaction incluent souvent l'utilisation d'acides forts et de températures contrôlées pour assurer la formation du produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound peut impliquer des processus de nitration et de cyclisation à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, employant souvent des réacteurs à flux continu et des techniques de purification avancées .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-fluoro-2,1,3-benzoxadiazole subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Oxydation et réduction : Le composé peut participer à des réactions redox, modifiant son état d'oxydation.

Dérivatisation : Il est couramment utilisé dans les réactions de dérivatisation pour former des dérivés fluorescents à des fins analytiques

Réactifs et conditions courants

Substitution : Des réactifs tels que l'hydrure de sodium et les halogénoalcanes sont utilisés.

Oxydation : Des oxydants forts comme le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers benzoxadiazoles substitués et des dérivés fluorescents utilisés en chimie analytique .

Comparaison Avec Des Composés Similaires

Composés similaires

7-Fluorobenzofurazan-4-sulfonamide : Un autre réactif fluorogène utilisé pour des applications similaires.

4-(-diméthylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole : Connu pour sa réactivité envers les thiols et les amines.

4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole : Utilisé dans l'analyse d'échantillons biologiques.

Unicité

Le 4-fluoro-2,1,3-benzoxadiazole est unique en raison de sa forte réactivité et de sa spécificité envers les amines primaires, ce qui en fait un excellent choix pour les méthodes de détection basées sur la fluorescence. Sa stabilité et sa facilité d'utilisation améliorent encore son applicabilité dans divers domaines scientifiques .

Activité Biologique

4-Fluoro-2,1,3-benzoxadiazole, a derivative of benzofurazan, is recognized for its unique photophysical properties and biological applications. This compound has garnered attention in various fields, including analytical chemistry and biochemistry, due to its ability to act as a fluorogenic reagent. This article delves into the biological activity of this compound, summarizing key research findings and applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃FN₂O |

| Molecular Weight | 138.099 g/mol |

| Density | 1.423 g/cm³ |

| Boiling Point | 83°C (12 mmHg) |

| Flash Point | 69.8°C |

| CAS Number | 29270-55-1 |

This compound is notable for its fluorescence properties, which are exploited in various analytical applications.

Fluorogenic Properties

This compound serves as a fluorogenic derivatization reagent for the analysis of biogenic amines and catecholamines. Research indicates that it reacts rapidly with compounds such as dopamine and norepinephrine under mild conditions, forming stable fluorescent derivatives. The optimal conditions for this reaction include a borate buffer at pH 8.0 and a concentration of about 12.5 mM .

Detection of Heavy Metals

The compound has also been utilized in detecting heavy metals due to its strong fluorescence response when bound to metal ions. This application is particularly relevant in environmental monitoring and safety assessments in food products .

Catecholamine Analysis

A study evaluated the use of this compound in the derivatization of catecholamines for high-performance liquid chromatography (HPLC). The results demonstrated that under controlled pH conditions (between 7 and 11), a single fluorescent product was achieved, highlighting the compound's effectiveness in producing distinct analytical signals for catecholamines .

Fluorescent Probes Development

Another significant application involves the synthesis of new fluorophores based on the benzoxadiazole unit. These compounds exhibited strong solvent-dependent fluorescence emission and were characterized by their electronic structure using density functional theory. The findings suggest potential uses in developing analyte-responsive fluorescent probes .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Stability : The NBD derivatives formed with catecholamines were found to be stable at room temperature for up to 24 hours post-derivatization .

- Sensitivity : The sensitivity of spectrofluorometric assays developed using this compound was highlighted in energy drink analyses, showcasing its potential in food safety testing .

- Fluorescence Characteristics : The compounds derived from benzoxadiazole exhibited significant Stokes shifts and high extinction coefficients, making them suitable for sensitive detection methods .

Propriétés

IUPAC Name |

4-fluoro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZQJBBZKDVVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404812 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-55-1 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-fluoro-2,1,3-benzoxadiazole synthesized according to the research?

A1: The research paper describes the synthesis of this compound from 2,6-difluoroaniline. [] The process involves treating 2,6-difluoroaniline with sodium azide. This reaction leads to the formation of the desired this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.